molecular formula C11H10O3 B1610079 Methyl 3-(4-methoxyphenyl)propiolate CAS No. 7515-17-5

Methyl 3-(4-methoxyphenyl)propiolate

Cat. No.: B1610079
CAS No.: 7515-17-5
M. Wt: 190.19 g/mol
InChI Key: MIWQTCPRUGGBLM-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)propiolate is an organic compound with the molecular formula C11H10O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propiolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methoxyphenyl)propiolate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the Sonogashira coupling reaction, where 4-methoxyphenylacetylene is reacted with methyl propiolate in the presence of a palladium catalyst and a copper co-catalyst. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) and optimized reaction conditions, including temperature and pressure control, are employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the triple bond in the propiolate moiety to a double or single bond, using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where the methoxy group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: 4-methoxybenzoic acid, 4-methoxyacetophenone

    Reduction: Methyl 3-(4-methoxyphenyl)propionate, methyl 3-

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWQTCPRUGGBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466482
Record name Methyl 3-(4-methoxyphenyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7515-17-5
Record name Methyl 3-(4-methoxyphenyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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